molecular formula C19H14N2O4S B2676729 Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 393837-60-0

Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No. B2676729
CAS RN: 393837-60-0
M. Wt: 366.39
InChI Key: WGAIABYRNAOVQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The aromaticity of the thiazole ring allows it to undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Electrochromic Materials

Benzothiadiazole derivatives have been explored for their application in electrochromics. The study by Ming et al. (2015) introduced thiadiazolo[3,4-c]pyridine as a novel electron acceptor in the development of green donor-acceptor-type electrochromic polymers. These polymers exhibit fast switching times, higher coloration efficiency, and improved redox activity and stability compared to their analogs, suggesting potential for developing novel electrochromic materials with enhanced performance (Ming et al., 2015).

Catalytic Activity in Oxidation Reactions

Ghorbanloo et al. (2017) explored the catalytic activity of dioxidovanadium(V) complexes containing benzo[d]thiazole-hydrazone ligands in the oxidation of olefins. These complexes demonstrated significant catalytic efficiency, suggesting that benzo[d]thiazole derivatives can be effectively used as catalysts in chemical transformations (Ghorbanloo et al., 2017).

Drug Discovery and Antitumor Activity

Compounds containing benzo[d]thiazole units have been investigated for their potential in drug discovery and antitumor activities. For instance, the study by Abd El‐All et al. (2015) synthesized a series of thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety. These compounds exhibited marked antitumor activity against various human cancer cell lines, highlighting the significance of benzo[d]thiazole derivatives in the development of new anticancer drugs (Abd El‐All et al., 2015).

Antimicrobial and Cytotoxic Activities

Research by Feitoza et al. (2012) focused on the synthesis of 5-benzylidene-2-((pyridine-4-ylmethylene)hydrazono)-thiazolidin-4-one derivatives and their antimicrobial and cytotoxic activities. This study demonstrated that certain synthesized compounds possess considerable antibiotic and cytotoxic potential, suggesting the relevance of benzo[d]thiazole derivatives in developing new antimicrobial and anticancer agents (Feitoza et al., 2012).

Mechanism of Action

While the mechanism of action can vary depending on the specific compound, benzo[d]thiazole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Future Directions

Research into benzo[d]thiazole derivatives is ongoing, with scientists exploring their potential uses in various fields such as drug discovery, materials science, and biochemistry. Future research may focus on improving their pharmacological profile, reducing side effects, and discovering new therapeutic applications .

properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c22-17-8-9-18(23)21(17)13-5-3-4-12(10-13)19(24)25-11-16-20-14-6-1-2-7-15(14)26-16/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGAIABYRNAOVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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